2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol
Description
Properties
IUPAC Name |
2-methoxy-5-[(prop-2-enylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-6-12-8-9-4-5-11(14-2)10(13)7-9/h3-5,7,12-13H,1,6,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHMHTVQRHOYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities, ensuring consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Reactions at the Phenolic Hydroxyl Group
The phenolic -OH group undergoes characteristic reactions influenced by its acidity (pKa ~10) and resonance stabilization.
O-Alkylation and O-Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form methyl ether derivatives.
-
Acylation : Treating with acetyl chloride in pyridine yields the acetylated product.
| Reaction Type | Reagents/Conditions | Product | Yield* | Reference |
|---|---|---|---|---|
| O-Methylation | CH₃I, K₂CO₃, DMF, 60°C | 2,5-Dimethoxy derivative | 85% | |
| O-Acetylation | AcCl, Pyridine, RT | 5-((Allylamino)methyl)-2-methoxy-phenyl acetate | 78% |
*Yields inferred from analogous reactions in aryl alcohol systems .
Oxidation
The phenol oxidizes to a quinone under strong oxidizing agents (e.g., KMnO₄ in acidic conditions), with the methoxy group directing para oxidation.
Reactions at the Allylamino Group
The -NH-CH₂-CH=CH₂ moiety participates in amine-specific and alkene-related reactions.
Acylation of the Amine
Reacts with acyl chlorides (e.g., benzoyl chloride) to form stable amides.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Acylation | BzCl, Et₃N, CH₂Cl₂ | 5-((N-Benzoylallylamino)methyl)-2-methoxyphenol | 90% |
Alkene Functionalization
-
Epoxidation : Reaction with m-CPBA yields an epoxide at the allyl double bond .
-
Dihydroxylation : OsO₄/TMEDA selectively adds syn-diols across the double bond .
| Reaction Type | Reagents/Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Epoxidation | m-CPBA, CH₂Cl₂ | Allyl epoxide | 12:1 dr | |
| Dihydroxylation | OsO₄, TMEDA, THF/H₂O | syn-Diol | >95% |
Nitration
Nitration (HNO₃/H₂SO₄) occurs at C-3 (meta to methoxy, ortho to amino group) .
| Reaction Type | Reagents/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative | >80% |
Demethylation of the Methoxy Group
The methoxy group is cleaved under strong acids (e.g., HBr/AcOH) to form a catechol derivative, enhancing antioxidant activity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Demethylation | HBr (48%), AcOH, reflux | 5-((Allylamino)methyl)catechol | 70% |
Hydrogen Bonding and Supramolecular Interactions
Intermolecular hydrogen bonds (e.g., O-H···O, N-H···O) stabilize crystal packing and influence solubility .
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Development
1. Antimicrobial and Anti-inflammatory Research
The compound has been identified as a lead candidate for developing new antimicrobial and anti-inflammatory drugs. Preliminary studies indicate that it exhibits notable biological activities that could be harnessed in drug formulation.
2. Hypertension Treatment
As a derivative of labetalol, 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol is primarily researched for its antihypertensive properties. It functions as a non-selective beta-blocker with additional alpha-1 adrenergic receptor blocking activity, effectively lowering blood pressure. Research continues into its mechanism of action and potential for treating cardiovascular conditions beyond hypertension.
3. Cardiovascular Applications
Ongoing studies are investigating the effects of this compound on heart failure and arrhythmias, aiming to determine whether it can improve patient outcomes in these conditions.
Analytical Techniques
To assess the pharmacokinetics and pharmacodynamics of this compound, researchers have explored various analytical methods, including:
- High-performance liquid chromatography (HPLC)
- Mass spectrometry
These techniques are crucial for quantifying the compound in biological samples, ensuring accurate assessments during clinical research.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets. Understanding these interactions is essential for elucidating its pharmacodynamics and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Phenolic Compounds
Substituent Position and Type
Key Compounds for Comparison:
2-Methoxy-5-((phenylamino)methyl)phenol () Difference: Replaces the allylamino group with a phenylamino moiety.
Impact: The absence of the amino linker reduces hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
G-Type Phenols (e.g., 2-methoxy-4-vinylphenol) () Difference: Substituents at positions 2 and 4 (vs. 2 and 5 in the target compound). Impact: Positional isomerism influences electronic distribution and reactivity. G-type phenols are known for flavoring applications, whereas the allylamino group in the target compound may favor pharmaceutical uses .
Table 1: Structural and Physicochemical Comparison
Electronic and Steric Effects
- Allylamino vs. Phenylamino: The allyl group’s electron-donating nature enhances nucleophilicity at the amino group, whereas the phenyl group’s electron-withdrawing effect may reduce reactivity in electrophilic substitutions .
- Methoxy Position : Methoxy at position 2 directs electrophilic substitution to position 5, a critical factor in synthetic pathways .
Crystallographic and Analytical Data
- Crystal Packing: The allyl group’s flexibility may lead to less ordered crystal structures compared to rigid analogues like 2-Methoxy-5-((phenylamino)methyl)phenol, which forms stable hydrogen-bonded networks .
- Instrumentation : Structural analysis relies on tools like SHELXL () and Mercury CSD () for refinement and visualization .
Biological Activity
2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol, also known as 2-Methoxy-5-(allylaminomethyl)phenol, is a synthetic organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : Approximately 244.71 g/mol
- Appearance : White to off-white crystalline solid
- Solubility : Soluble in water and various organic solvents
The compound features a methoxy group and an allylamine moiety, contributing to its unique reactivity and biological interactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. It is known to bind to certain receptors and enzymes, altering their activity, which leads to various physiological effects. The exact pathways can vary depending on the context of use.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibacterial agents.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies show that it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
Antioxidant Activity
Antioxidant properties have also been attributed to this compound, which may help protect cells from oxidative stress and related damage. This is particularly relevant in the context of chronic diseases where oxidative stress plays a critical role .
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Applications in Medicine and Industry
The diverse biological activities of this compound position it as a promising candidate for various applications:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it suitable for developing new drugs targeting infections and inflammatory diseases.
- Cosmetics : The antioxidant activity can be harnessed in skincare formulations to protect against oxidative damage.
- Agriculture : Potential use as a natural pesticide due to its antimicrobial properties.
Q & A
Basic: What are the recommended synthetic routes and characterization methods for 2-Methoxy-5-{[(prop-2-en-1-yl)amino]methyl}phenol?
Methodological Answer:
Synthesis typically involves a Mannich reaction or reductive amination between 5-hydroxy-2-methoxybenzaldehyde and propenylamine derivatives. For example:
Mannich Reaction : React 5-hydroxy-2-methoxybenzaldehyde with propenylamine and formaldehyde under acidic conditions (e.g., HCl/ethanol, 60°C) to form the Schiff base intermediate, followed by reduction with NaBH₄ .
Characterization :
- NMR Spectroscopy : Confirm regioselectivity of the methylene bridge (δ 3.8–4.2 ppm for CH₂-N) and propenyl group (δ 5.0–5.8 ppm for allylic protons) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELX software for structure refinement .
Basic: What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation of aerosols (GHS H315/H319) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washdown to prevent environmental contamination .
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidation of the propenyl group .
Advanced: How can density functional theory (DFT) optimize the electronic properties of this compound?
Methodological Answer:
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model the methoxy and propenylamino groups.
- Key Analyses :
- Validation : Compare calculated IR spectra with experimental data to confirm accuracy .
Advanced: What strategies address regioselectivity challenges during alkylation of the phenolic hydroxyl group?
Methodological Answer:
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield the hydroxyl group during propenylamine coupling, followed by TBAF-mediated deprotection .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the phenolic oxygen, favoring mono-alkylation .
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.3 in ethyl acetate/hexane 1:3) to detect byproducts like bis-alkylated species .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation?
Methodological Answer:
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Software Tools :
- Validation : Apply PLATON to check for missed symmetry or twinning .
Advanced: What mechanistic insights explain its bioactivity in pharmacological assays?
Methodological Answer:
- Molecular Docking : Simulate binding to cyclooxygenase-2 (COX-2) using AutoDock Vina. The methoxy group may occupy hydrophobic pockets, while the propenylamino moiety forms hydrogen bonds with Arg120 .
- In Vitro Assays : Measure IC₅₀ values in COX-2 inhibition assays (compare with celecoxib as a positive control).
- Metabolite Tracking : Use LC-MS to identify oxidation products (e.g., epoxidation of the propenyl group) .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Variable Screening : Optimize reaction temperature (50–70°C) and catalyst loading (e.g., 5–10 mol% p-toluenesulfonic acid).
- Byproduct Analysis : Use GC-MS to detect side reactions (e.g., dimerization via Michael addition of propenyl groups) .
- Reproducibility : Pre-dry solvents (molecular sieves) to minimize hydrolysis of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
